Pent-4-yne-1-sulfonamide
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Overview
Description
Pent-4-yne-1-sulfonamide is an organic compound characterized by the presence of a sulfonamide group attached to a pent-4-yne chain. This compound is of interest due to its unique structural features, which combine the reactivity of an alkyne with the functional versatility of a sulfonamide group. The molecular formula of this compound is C5H9NO2S, and it has a molecular weight of 147.2 g/mol .
Scientific Research Applications
Pent-4-yne-1-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
Pent-4-yne-1-sulfonamide is a sulfonamide derivative. Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, making them primary targets of sulfonamides .
Mode of Action
For instance, they inhibit carbonic anhydrase, which is involved in maintaining pH and fluid balance in the body . They also inhibit dihydropteroate synthetase, an enzyme involved in the synthesis of folic acid, which is essential for bacterial growth .
Biochemical Pathways
Sulfonamides affect various biochemical pathways due to their inhibitory action on key enzymes. By inhibiting carbonic anhydrase, they disrupt fluid and pH balance, affecting processes like diuresis . By inhibiting dihydropteroate synthetase, they disrupt the synthesis of folic acid, affecting bacterial growth .
Pharmacokinetics
Sulfonamides are generally known to be rapidly absorbed but slowly excreted, resulting in maintenance of adequate blood levels for long periods .
Result of Action
The inhibition of key enzymes by this compound can lead to various effects at the molecular and cellular level. For instance, the inhibition of carbonic anhydrase can lead to changes in pH and fluid balance, affecting processes like diuresis . The inhibition of dihydropteroate synthetase can lead to a decrease in bacterial growth due to the disruption of folic acid synthesis .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Sulfonamides, such as Pent-4-yne-1-sulfonamide, exhibit a range of pharmacological activities, including anti-carbonic anhydrase and anti-dihydropteroate synthetase . These activities allow them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Cellular Effects
They can inhibit bacterial growth, alter metabolic pathways, and even cause cell death .
Molecular Mechanism
Sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria . By inhibiting this enzyme, sulfonamides prevent the bacteria from synthesizing folic acid, which is essential for their growth and reproduction .
Dosage Effects in Animal Models
Sulfonamides are commonly used in veterinary medicine, and their dosage effects have been extensively studied . For example, standard-use sulfonamides are administered every 6 to 24 hours, depending on the drug, to control systemic infections due to susceptible bacteria .
Metabolic Pathways
Sulfonamides are known to interfere with the synthesis of folic acid in bacteria, which is a crucial component of several metabolic pathways .
Transport and Distribution
Sulfonamides are known to be widely distributed in the body after oral administration .
Subcellular Localization
Sulfonamides are known to target the cytoplasm of bacterial cells, where they inhibit the enzyme dihydropteroate synthetase .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pent-4-yne-1-sulfonamide can be synthesized through various methods. One common approach involves the reaction of pent-4-yne-1-ol with sulfonyl chloride in the presence of a base such as pyridine. This reaction typically proceeds under mild conditions and yields the desired sulfonamide product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as the preparation of intermediate sulfonyl chlorides followed by their reaction with amines to form the sulfonamide .
Chemical Reactions Analysis
Types of Reactions: Pent-4-yne-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The triple bond in the alkyne can be reduced to form alkanes or alkenes.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group under basic conditions.
Major Products Formed:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of substituted sulfonamides.
Comparison with Similar Compounds
Sulfamethazine: A sulfonamide antibiotic used in veterinary medicine.
Sulfadiazine: Another sulfonamide antibiotic used in combination with pyrimethamine to treat toxoplasmosis.
Comparison: Pent-4-yne-1-sulfonamide is unique due to the presence of the alkyne group, which imparts additional reactivity compared to other sulfonamides. This structural feature allows it to participate in a broader range of chemical reactions, making it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
pent-4-yne-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2S/c1-2-3-4-5-9(6,7)8/h1H,3-5H2,(H2,6,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSNTFJJJGFTHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCS(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1565108-36-2 |
Source
|
Record name | pent-4-yne-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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